molecular formula C29H21N3O5 B12630738 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12630738
M. Wt: 491.5 g/mol
InChI Key: XRYDYBKKKRWOKG-UHFFFAOYSA-N
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Description

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is fused with a nitrophenyl and triphenyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction is typically initiated by the generation of nitrile oxides in situ, which then undergo a 1,3-dipolar cycloaddition with alkenes or alkynes to form the desired oxazole ring system . The reaction conditions often include the use of dehydrating agents such as nitroalkanes or the oxidation of aldoximes .

Chemical Reactions Analysis

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other heterocyclic compounds with oxazole or pyrazole ring systems. For example:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrophenyl and triphenyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C29H21N3O5

Molecular Weight

491.5 g/mol

IUPAC Name

3a-(4-nitrophenyl)-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H21N3O5/c33-27-26-29(21-16-18-24(19-17-21)32(35)36,28(34)30(27)22-12-6-2-7-13-22)25(20-10-4-1-5-11-20)31(37-26)23-14-8-3-9-15-23/h1-19,25-26H

InChI Key

XRYDYBKKKRWOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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